molecular formula C22H16N2O B8262038 11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one

11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one

Cat. No.: B8262038
M. Wt: 324.4 g/mol
InChI Key: VTDFKRFRLDURHK-UHFFFAOYSA-N
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Description

11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes an indeno and benzodiazepine moiety fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one typically involves multiple steps, including the formation of the indeno and benzodiazepine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indan-1,3-dione with aniline derivatives in the presence of a catalyst can lead to the formation of the indeno structure, which is then further reacted with benzodiazepine precursors to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine or indeno rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one involves its interaction with specific molecular targets in the body. As a benzodiazepine derivative, it is likely to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    10,11-dihydro-5H-dibenzo[b,f]azepine: This compound shares a similar core structure but lacks the indeno moiety.

    Indeno[1,2-b]quinoline-9,11(6H,10H)-dione: This compound has a similar indeno structure but differs in its functional groups and overall reactivity.

    5H-dibenz[b,f]azepine: Another related compound with a similar benzodiazepine structure but different substituents.

Uniqueness

11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one is unique due to its fused indeno and benzodiazepine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-22-16-11-5-4-10-15(16)21-19(22)20(14-8-2-1-3-9-14)23-17-12-6-7-13-18(17)24-21/h1-13,20,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDFKRFRLDURHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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